2,4-Dichloro-3-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-oxo-N-phenylbutanamide is an organic compound with the molecular formula C10H9Cl2NO2 It is characterized by the presence of two chlorine atoms, a ketone group, and an amide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-oxo-N-phenylbutanamide typically involves the oxidation of 3-oxo-butanamides using (diacetoxyiodo)benzene (DIB) in the presence of Lewis acids such as FeCl3, ZnCl2, or CuCl2 . The reaction conditions are optimized to ensure the efficient cleavage of carbon-carbon bonds, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction parameters, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-dichloro-N-phenylacetamide.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: (Diacetoxyiodo)benzene (DIB) and Lewis acids (FeCl3, ZnCl2, CuCl2) are commonly used reagents.
Substitution: Reagents such as TMSBr, lithium halide, or pyridinium halide can be used for halogen substitution reactions.
Major Products:
Oxidation: 2,2-dichloro-N-phenylacetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dichloro-3-oxo-N-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-oxo-N-phenylbutanamide involves its interaction with various molecular targets. The presence of chlorine atoms and the ketone group allows it to participate in electrophilic and nucleophilic reactions, influencing biological pathways and chemical processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2,2-Dichloro-N-phenylacetamide: A product of the oxidation of 2,4-Dichloro-3-oxo-N-phenylbutanamide.
2,2-Dibromo-3-oxo-N-phenylbutanamide: A brominated analog with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a ketone group.
Properties
CAS No. |
857948-04-0 |
---|---|
Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
2,4-dichloro-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C10H9Cl2NO2/c11-6-8(14)9(12)10(15)13-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,15) |
InChI Key |
JASVZHHUORWQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.